molecular formula C3H4Cl3NO2 B1600084 2,2,2-trichloro-N-(hydroxymethyl)acetamide CAS No. 34891-76-4

2,2,2-trichloro-N-(hydroxymethyl)acetamide

Cat. No.: B1600084
CAS No.: 34891-76-4
M. Wt: 192.42 g/mol
InChI Key: VDGDOWDNOPBCRE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is a chemical compound with the CAS Registry Number 34891-76-4 . It is also known by several synonyms, including 2,2,2-Trichloro-N-hydroxymethylacetamide and N-(Hydroxymethyl)trichloroacetamide . This organic molecule has a molecular formula of C3H4Cl3NO2 and a molecular weight of 192.43 g/mol . The presence of both trichloroacetamide and hydroxymethyl functional groups makes it a potential intermediate or building block in organic synthesis and pharmaceutical research. As a specialty acetamide derivative, it may be of interest in the development of novel compounds or materials. Researchers can use this chemical for specialized laboratory applications. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes. Please consult the safety data sheet (MSDS) before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGDOWDNOPBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452554
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34891-76-4
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathways for 2,2,2 Trichloro N Hydroxymethyl Acetamide

Established Routes and Precursor Utilization

The most direct and established method for the synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide involves the N-hydroxymethylation of a suitable precursor. This approach is predicated on the reaction of an amide with formaldehyde (B43269) or a formaldehyde equivalent.

A common method for hydroxymethylation involves the reaction of formaldehyde with active N-H bonds. wikipedia.org The reaction of amides with formaldehyde is a well-known transformation that yields N-hydroxymethyl amides. nih.gov For instance, the reaction between acetamide (B32628) and formaldehyde has been analyzed and shown to produce N-hydroxymethyl acetamide. nih.gov This foundational reaction provides a strong precedent for the synthesis of the trichloro-derivative.

The primary precursor for this established route is 2,2,2-trichloroacetamide (B3429180). The synthesis of 2,2,2-trichloroacetamide itself can be achieved through the reaction of ethyl chloroacetate (B1199739) with ammonia. univook.com The subsequent N-hydroxymethylation of 2,2,2-trichloroacetamide with formaldehyde is the key step to yield the target compound. This reaction can often be facilitated by basic or acidic catalysts, or in some cases, proceed without a catalyst. organic-chemistry.org

PrecursorReagentProductNotes
2,2,2-TrichloroacetamideFormaldehydeThis compoundThis is the most direct established route. Reaction conditions may vary.
2,2,2-TrichloroacetamideParaformaldehydeThis compoundParaformaldehyde serves as a solid source of formaldehyde.

Derivation from 2-Chloro-N-(hydroxymethyl)acetamide Precursors

An alternative, though less direct, established route could conceptually involve the chlorination of a pre-existing N-hydroxymethyl amide. In this hypothetical pathway, 2-chloro-N-(hydroxymethyl)acetamide would serve as the precursor. The synthesis of 2-chloro-N-(hydroxymethyl)acetamide itself is documented. neliti.com The subsequent step would require a selective chlorination of the acetyl group without affecting the hydroxymethyl moiety. However, achieving such selectivity can be challenging due to the reactive nature of the N-hydroxymethyl group. Standard chlorinating agents could potentially lead to side reactions, making this a less common approach.

Exploration of Novel Synthetic Approaches

The development of novel synthetic methods is crucial for improving efficiency and expanding the chemical space. For this compound, this involves exploring direct functionalization strategies and multi-component reactions.

Direct Functionalization Strategies for Trichloroacetamides

Direct functionalization of the N-H bond of trichloroacetamide (B1219227) with a hydroxymethyl equivalent represents a forward-thinking synthetic strategy. While direct hydroxymethylation with formaldehyde is considered an established route, other direct C-N bond-forming reactions on the trichloroacetamide nitrogen can be considered novel approaches. For instance, organocatalytic direct N-glycosylation of amides with glycosyl trichloroacetimidates has been reported, demonstrating that the nitrogen of an amide can be functionalized directly. nih.gov While not a hydroxymethylation, this illustrates the potential for developing new catalytic systems for the direct introduction of other functional groups onto the trichloroacetamide scaffold.

Multi-Component Reaction Design Incorporating Hydroxymethyl and Trichloromethyl Moieties

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step from three or more starting materials. wikipedia.orgorganic-chemistry.org Designing an MCR to produce this compound would require the strategic selection of components that contain the necessary trichloromethyl, amide, and hydroxymethyl functionalities.

One could envision a Passerini-type reaction, which typically involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org A hypothetical Passerini reaction for this target could involve trichloroacetic acid, formaldehyde, and an isocyanide, followed by subsequent transformations.

Alternatively, an Ugi-type reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, could be conceptually designed. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this might involve a variation where one of the components provides the trichloroacetyl group and another introduces the hydroxymethyl functionality. However, the direct formation of the target compound through a standard Ugi or Passerini reaction is not straightforward and would likely require significant modification of the standard reaction protocols.

MCR TypePotential ComponentsTarget Moiety ContributionChallenges
Passerini-typeTrichloroacetic acid, Formaldehyde, IsocyanideTrichloroacetyl, HydroxymethylThe standard Passerini product is an α-acyloxy amide, requiring further steps.
Ugi-typeTrichloroacetic acid, Formaldehyde, Amine, IsocyanideTrichloroacetyl, HydroxymethylThe standard Ugi product is a bis-amide, which differs from the target structure.

Catalytic Systems in the Synthesis of N-Hydroxymethyl Trichloroacetamides

The use of catalytic systems can enhance the efficiency and selectivity of the N-hydroxymethylation of amides. While the reaction of trichloroacetamide with formaldehyde may proceed without a catalyst, the development of specific catalysts for this transformation, especially given the electron-withdrawing nature of the trichloromethyl group, is an area of interest.

Various catalysts have been explored for the N-alkylation of amides, which could be adapted for hydroxymethylation. For electron-deficient amines and amides, specific coupling reagents and catalysts have been developed to facilitate amide bond formation. nih.gov For example, a protocol for amide coupling of electron-deficient amines using EDC, DMAP, and a catalytic amount of HOBt has been described. nih.gov While this is for amide bond formation, it highlights the types of catalytic systems that can be effective for challenging substrates.

In the context of N-hydroxymethylation, both acid and base catalysis are commonly employed. nih.gov For instance, the synthesis of N-hydroxymethyl acrylamide (B121943) has been reported using a supported quaternary ammonium (B1175870) base as a catalyst, which was found to be highly selective. organic-chemistry.org The development of a catalytic system specifically optimized for the N-hydroxymethylation of the less nucleophilic 2,2,2-trichloroacetamide could lead to improved yields and milder reaction conditions.

Catalyst TypeExamplePotential Application
Base CatalystSupported Quaternary Ammonium BaseCould potentially be applied to the reaction of trichloroacetamide and formaldehyde to improve reaction rate and selectivity.
Acid CatalystBrønsted or Lewis AcidsCould activate the carbonyl group of formaldehyde, facilitating nucleophilic attack by the amide nitrogen.
Coupling AgentsEDC/DMAP/HOBtWhile typically for amide bond formation, these systems demonstrate the potential for activating challenging substrates for subsequent reactions.

Chemical Transformations and Reactivity Profiles of 2,2,2 Trichloro N Hydroxymethyl Acetamide

Reactivity of the N-Hydroxymethyl Group

The N-hydroxymethyl group is a versatile functional handle that can participate in several important chemical transformations, most notably amidoalkylation reactions and condensation processes.

Potential for Amidoalkylation Reactions with Nucleophiles

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is an effective amidoalkylating agent. This reactivity stems from the ability of the N-hydroxymethyl group to generate a reactive N-acyliminium ion intermediate under acidic conditions. This electrophilic species can then be trapped by a range of nucleophiles in what is known as a C-amidoalkylation reaction.

A significant body of research has focused on the use of N-(2,2,2-trihalo-1-hydroxyethyl)amides for the amidoalkylation of aromatic compounds. In the presence of a strong acid catalyst, such as concentrated sulfuric acid, this compound can react with electron-rich aromatic and heteroaromatic compounds to yield N-(1-aryl-2,2,2-trichloroethyl)acetamides. The reaction generally proceeds with high regioselectivity, favoring the formation of para-substituted products with activated aromatic rings.

The scope of nucleophiles in these reactions is not limited to aromatic systems. Other potential nucleophiles that could engage in amidoalkylation with this compound include:

Alkenes and Alkynes: In an ene-type reaction, alkenes with allylic hydrogens can react with the N-acyliminium ion.

Enolates and Enol Ethers: These carbon nucleophiles can attack the electrophilic N-acyliminium ion to form new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents and organolithium compounds could potentially react, although side reactions with the acidic N-H and O-H protons would need to be considered.

The general scheme for the acid-catalyzed amidoalkylation reaction is depicted below:

Table 1: Examples of Amidoalkylation Reactions with N-(1-Hydroxyethyl)amides
NucleophileReagentCatalystProduct TypeYield (%)
BenzeneN-(2,2,2-trichloro-1-hydroxyethyl)acetamideH2SO4N-(1-Phenyl-2,2,2-trichloroethyl)acetamideModerate to High
TolueneN-(2,2,2-trichloro-1-hydroxyethyl)acetamideH2SO4N-(1-(p-Tolyl)-2,2,2-trichloroethyl)acetamideHigh
ThiopheneN-(2,2,2-trichloro-1-hydroxyethyl)acetamideH2SO4N-(1-(2-Thienyl)-2,2,2-trichloroethyl)acetamideModerate

Condensation and Oligomerization Processes

The N-hydroxymethyl group of this compound possesses the ability to undergo self-condensation or react with other suitable monomers to form oligomers and polymers. This reactivity is characteristic of N-methylol compounds, which can eliminate water to form methylene-bridged structures. nih.gov

Under acidic or basic conditions, or upon heating, intermolecular condensation can occur. The reaction likely proceeds through the formation of the aforementioned N-acyliminium ion, which can then be attacked by the nitrogen or oxygen atom of another molecule of this compound. This can lead to the formation of dimers, trimers, and higher oligomers linked by methylene (B1212753) or ether bridges. For instance, the condensation of two molecules could result in a dimeric structure with a -CH2-O-CH2- or -CH2-N(CO-CCl3)-CH2- linkage.

While specific studies on the oligomerization of this compound are not extensively documented, the behavior of related N-(hydroxymethyl)amides suggests that such processes are feasible. univook.com The resulting polymers would possess a polyamide backbone with pendant trichloroacetyl groups, which could be of interest for creating materials with specific chemical or thermal properties. The polymerization of other N-(hydroxymethyl)acrylamide derivatives has been explored, indicating the potential for this class of compounds to participate in polymer formation. nih.gov

Reactivity of the 2,2,2-Trichloroacetyl Moiety

The 2,2,2-trichloroacetyl group is a highly electron-withdrawing moiety that significantly influences the reactivity of the entire molecule. Its key reactive features include susceptibility to nucleophilic attack at the carbonyl carbon and the potential for reactions involving the trichloromethyl group.

Electrophilic Activation and Nucleophilic Substitution Dynamics

The carbonyl carbon of the trichloroacetyl group is highly electrophilic due to the strong inductive effect of the three chlorine atoms. This makes it susceptible to nucleophilic attack. While amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives, the presence of the trichloromethyl group enhances this reactivity. researchgate.net

Hydrolysis of the amide bond can occur under strong acidic or basic conditions. researchgate.netnih.gov

Basic Hydrolysis: Treatment with a strong base, such as aqueous sodium hydroxide, would lead to nucleophilic acyl substitution, initially forming a tetrahedral intermediate. The collapse of this intermediate would result in the cleavage of the amide bond to yield trichloroacetate (B1195264) and N-(hydroxymethyl)amine, which is unstable and would likely decompose.

Acidic Hydrolysis: Under strong acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl carbon towards nucleophilic attack by water. This would lead to the formation of trichloroacetic acid and aminomethanol, which is also unstable.

The trichloromethyl group itself can act as a leaving group in certain reactions, a characteristic exploited in the haloform reaction. ijpsr.infoacs.orgnih.govresearchgate.net Under basic conditions, a nucleophile can attack the carbonyl carbon, leading to the expulsion of the CCl3- anion, which is subsequently protonated to form chloroform (B151607). This would result in the formation of an N-(hydroxymethyl)formamide.

Table 2: Potential Nucleophilic Substitution Reactions at the Trichloroacetyl Moiety
ReagentConditionsPotential Products
H2O / H+HeatTrichloroacetic acid, Formaldehyde (B43269), Ammonia
H2O / OH-HeatTrichloroacetate salt, Formaldehyde, Ammonia
R-OH / BaseMildTrichloroacetate ester, N-(hydroxymethyl)amine (decomposes)
R-NH2 / Heat-N-substituted trichloroacetamide (B1219227), N-(hydroxymethyl)amine (decomposes)

Role in Halogen-Related Eliminations and Rearrangement Pathways

The trichloroacetyl group can participate in several important rearrangement and elimination reactions.

Hofmann Rearrangement: While the classical Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom using bromine and a strong base, derivatives of this reaction exist. nih.govnih.gov For this compound, initial deprotonation of the amide nitrogen followed by reaction with a suitable oxidizing agent could potentially lead to a rearrangement where the hydroxymethyl group migrates to the carbonyl carbon, with the trichloromethyl group acting as a leaving group. However, the more likely pathway under Hofmann conditions would involve the formation of an isocyanate intermediate.

Favorskii Rearrangement: The Favorskii rearrangement typically involves α-halo ketones. researchgate.netrsc.orgnih.govncsu.edu A related rearrangement has been observed for α-halo amides. researchgate.net Although this compound is an α,α,α-trihalo amide, the principles of the Favorskii rearrangement could potentially apply under specific basic conditions, leading to rearranged products. This would likely involve the formation of an intermediate aziridinone (B14675917) (α-lactam).

Haloform Reaction: As mentioned previously, the reaction with a base can lead to the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group, producing chloroform and a formamide (B127407) derivative. ijpsr.infoacs.orgnih.govresearchgate.net This is a classic reaction for methyl ketones and compounds that can be oxidized to methyl ketones, but the highly electron-withdrawing nature of the three chlorine atoms makes the CCl3- a good leaving group, enabling this reaction for trichloroacetyl compounds as well.

Intermolecular Interactions and Supramolecular Chemistry

The molecular structure of this compound allows for a variety of intermolecular interactions that dictate its solid-state packing and supramolecular chemistry. These interactions include hydrogen bonding and potentially halogen bonding.

The presence of the N-H and O-H groups makes this molecule an excellent hydrogen bond donor, while the carbonyl oxygen and the oxygen of the hydroxymethyl group act as hydrogen bond acceptors. In the solid state, it is expected that these groups will participate in an extensive network of intermolecular hydrogen bonds. For instance, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, a common motif in amide structures that leads to the formation of chains or dimeric structures. ncsu.edu The hydroxymethyl group can also participate in hydrogen bonding, both as a donor (O-H) and an acceptor (O), further stabilizing the crystal lattice.

Furthermore, the chlorine atoms of the trichloroacetyl group can participate in intermolecular interactions. These can include:

Halogen Bonding: The chlorine atoms, particularly due to the electron-withdrawing nature of the acetyl group, can have a region of positive electrostatic potential (a σ-hole) which can interact with a Lewis base (a nucleophile), such as the carbonyl oxygen or the nitrogen atom of a neighboring molecule.

Studies on related halogenated acetamides have shown that these interactions play a crucial role in the formation of their supramolecular assemblies. rsc.orgnih.gov For example, in the crystal structure of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, both intermolecular N-H···O and intramolecular N-H···Cl hydrogen bonds are observed, which link the molecules into infinite chains. ncsu.edu The interplay of strong N-H···O and O-H···O hydrogen bonds with weaker C-H···O and halogen-related interactions would be expected to create a complex and stable three-dimensional supramolecular architecture for this compound.

Hydrogen Bonding Propensities and Patterns in Amides

The molecular structure of this compound features multiple sites capable of engaging in hydrogen bonding, which dictates its supramolecular chemistry. The primary hydrogen bond donors are the amide (N-H) and hydroxyl (O-H) protons. The carbonyl oxygen (C=O) is the most prominent hydrogen bond acceptor. The chlorine atoms of the trichloromethyl group can also act as weak hydrogen bond acceptors.

In the absence of a reported crystal structure for this compound, its hydrogen bonding patterns can be predicted based on studies of related N-substituted acetamides and trichloroacetamides. Typically, amides form robust intermolecular N-H···O=C hydrogen bonds, which are a defining feature of their solid-state structures. For instance, in the crystal structure of 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, molecules are linked into infinite chains through intermolecular N-H···O hydrogen bonds. nih.gov This fundamental interaction is highly probable in this compound as well.

The presence of the N-hydroxymethyl group introduces an additional and significant hydrogen bonding capability. The hydroxyl group can act as both a hydrogen bond donor (O-H) and an acceptor (through the oxygen lone pairs). This allows for the formation of more complex and extended hydrogen-bonded networks, such as O-H···O=C, O-H···O(hydroxyl), and N-H···O(hydroxyl) interactions.

Furthermore, intramolecular hydrogen bonds may also be present. Studies on similar structures, such as 2,2,2-trichloro-N-(3,4-dimethylphenyl)acetamide, have revealed the presence of intramolecular N-H···Cl interactions, which can influence the molecular conformation. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential RoleType of Interaction
Amide N-HDonorN-H···O=C (intermolecular)
N-H···O(hydroxyl) (inter/intramolecular)
N-H···Cl (intramolecular)
Hydroxyl O-HDonorO-H···O=C (intermolecular)
O-H···O(hydroxyl) (intermolecular)
Carbonyl C=OAcceptorN-H···O=C (intermolecular)
O-H···O=C (intermolecular)
Hydroxyl OxygenAcceptorN-H···O(hydroxyl) (inter/intramolecular)
O-H···O(hydroxyl) (intermolecular)
Chlorine AtomsWeak AcceptorN-H···Cl (intramolecular)
C-H···Cl (intermolecular)

Influence on Crystal Packing and Molecular Assembly

The hydrogen bonding capabilities of this compound are expected to be the dominant force in its crystal packing and molecular assembly. The strong N-H···O=C and O-H···O=C interactions are likely to guide the formation of primary structural motifs.

Based on the analysis of related compounds, several packing patterns can be hypothesized. The formation of one-dimensional chains through head-to-tail N-H···O=C hydrogen bonds is a very common feature in amides. nih.gov The presence of the additional hydroxyl group in this compound could lead to the cross-linking of these chains, forming two-dimensional layers or more intricate three-dimensional networks.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional van der Waals and halogen interactions will ultimately determine the final crystal structure. The specific conformation of the molecule, including the orientation of the hydroxymethyl group relative to the amide plane, will also be a critical factor, likely influenced by the formation of intramolecular hydrogen bonds.

Table 2: Common Supramolecular Motifs in Related Amides

Compound TypeDominant InteractionsResulting AssemblyReference
N-Aryl TrichloroacetamidesN-H···O=C (intermolecular)Infinite chains nih.gov
N-H···Cl (intramolecular) nih.gov
Complex TrichloroacetamidesC-H···O (intermolecular)Layers nih.gov
Cl···H/H···ClStabilization of packing nih.gov
N-Trichlorophenyl ChloroacetamidesN-H···O=CComparison of bond parameters znaturforsch.com

It is important to reiterate that without experimental crystallographic data for this compound, this analysis remains predictive. A definitive understanding of its crystal packing and molecular assembly awaits empirical determination.

Advanced Spectroscopic and Computational Characterization of 2,2,2 Trichloro N Hydroxymethyl Acetamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular framework of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, with each technique offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and probing the dynamic conformational behavior of amides. Due to the partial double bond character of the C–N bond, rotation is restricted, which can lead to the observation of distinct NMR signals for groups attached to the nitrogen atom. libretexts.orgpku.edu.cn

For this compound, the ¹H NMR spectrum is predicted to show three main signals. The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet, coupled to the adjacent N-H proton. The amide proton (N-H) would likely present as a triplet, due to coupling with the two protons of the methylene (B1212753) group. Similarly, the hydroxyl proton (O-H) would appear as a triplet, coupled to the same methylene protons. The chemical shifts of N-H and O-H protons are sensitive to solvent, concentration, and temperature, and often appear as broad signals due to chemical exchange and quadrupole broadening effects from the nitrogen atom. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) would cause the N-H and O-H signals to disappear, a common method for their identification.

The ¹³C NMR spectrum would provide further structural confirmation, with distinct signals anticipated for the carbonyl carbon (C=O), the methylene carbon (-CH₂-), and the trichloromethyl carbon (-CCl₃). The electron-withdrawing effect of the three chlorine atoms would significantly influence the chemical shifts of the adjacent carbonyl and CCl₃ carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (ppm)MultiplicityNotes
¹H-CH₂-~4.5 - 5.5dCoupled to N-H. May appear as a more complex multiplet due to coupling with both N-H and O-H.
¹HN-H~7.0 - 8.5tBroad signal; position is solvent-dependent. Disappears on D₂O exchange. libretexts.org
¹HO-H~3.0 - 5.0tBroad signal; position is solvent-dependent. Disappears on D₂O exchange.
¹³CC=O~160 - 165s
¹³C-CH₂-~60 - 70s
¹³C-CCl₃~90 - 95s

Infrared (IR) Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is characterized by the distinct absorptions of its hydroxyl, amide, and trichloromethyl groups.

An IR spectrum for the closely related isomer, N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, shows characteristic absorptions that are highly relevant. nist.gov A prominent, broad absorption band is expected in the 3300-3400 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding. libretexts.org In the same region, the N-H stretching vibration of the secondary amide typically appears near 3300 cm⁻¹. blogspot.com

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense peaks in the spectrum. For amides, it generally appears around 1680-1630 cm⁻¹. blogspot.com However, the presence of the strongly electron-withdrawing trichloromethyl group adjacent to the carbonyl is expected to increase the C=O bond's double bond character, shifting this absorption to a higher frequency (wavenumber). spcmc.ac.in The amide II band, a combination of N-H bending and C-N stretching vibrations, is found in the 1570-1515 cm⁻¹ range for solid-state secondary amides. spcmc.ac.in Additional significant peaks include the C-O stretch from the hydroxymethyl group and the strong C-Cl stretching vibrations from the trichloromethyl group.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400Strong, BroadO-H StretchHydroxyl (-OH)
~3300Medium, SharpN-H StretchAmide (-NH)
>1680StrongAmide I (C=O Stretch)Amide Carbonyl
~1550Medium-StrongAmide II (N-H Bend + C-N Stretch)Amide (-NH)
~1050MediumC-O StretchHydroxymethyl (-CH₂OH)
~800StrongC-Cl StretchTrichloromethyl (-CCl₃)

Mass Spectrometry (MS) Fragmentation Patterns and Molecular Identity

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which results in a characteristic cluster of peaks (e.g., M, M+2, M+4, M+6) for the molecular ion and any chlorine-containing fragments, providing a clear signature for their presence. docbrown.info

The fragmentation of amides is well-characterized and typically involves alpha-cleavage relative to the carbonyl group. For this molecule, two primary alpha-cleavage pathways are plausible:

Cleavage of the C-C bond to lose a trichloromethyl radical (·CCl₃), resulting in an ion of [M - 117]⁺.

Cleavage of the C-N bond.

Further fragmentation could involve the loss of the hydroxymethyl group (·CH₂OH) or the elimination of water (H₂O) from the molecular ion. A study of N-t-butyl-α,α,α-trichloroacetamide showed that cleavage of the C-CCl₃ bond is a significant fragmentation pathway. concordia.ca

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value (for ³⁵Cl)Proposed Fragment IonFormula of Fragment
191[M]⁺[C₃H₄Cl₃NO₂]⁺
173[M - H₂O]⁺[C₃H₂Cl₃NO]⁺
117[CCl₃]⁺[CCl₃]⁺
74[M - CCl₃]⁺[C₂H₄NO₂]⁺
31[CH₂OH]⁺[CH₂OH]⁺

X-ray Crystallography and Conformational Analysis

While no experimental crystal structure for this compound is publicly available, insights can be drawn from computational studies and the crystal structures of analogous compounds. X-ray crystallography provides definitive information on the solid-state arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. wikipedia.org

Solid-State Structural Determination and Interatomic Distances

In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The amide N-H group and the hydroxyl O-H group can both act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors. This hydrogen bonding would be the dominant force dictating the crystal packing, leading to a highly ordered and stable lattice.

Computational studies on N-(hydroxymethyl)amides predict that the nitrogen atom in the amide group is pyramidal. nih.gov Bond lengths and angles can be inferred from related structures. The C-N bond of the amide group (approx. 1.33 Å) is shorter than a typical C-N single bond, indicating its partial double bond character. The C=O bond length would be around 1.24 Å. Data from the crystal structure of a similar molecule, 2,2,2-trichloro-N-(2-methylphenyl)acetamide, can provide reasonable estimates for the trichloroacetamide (B1219227) portion of the molecule. nih.gov

Table 4: Predicted Key Interatomic Distances

BondPredicted Bond Length (Å)Source of Analogy
C=O~1.24General Amide Data
C-N (amide)~1.33General Amide Data
N-C (methylene)~1.45Computational Models nih.gov
C-O (hydroxyl)~1.43General Alcohol Data
C-C (acyl)~1.55Related Structures nih.gov
C-Cl~1.77Related Structures nih.gov

Conformational Preferences and Dihedral Angle Investigations

The conformation of this compound is largely defined by the torsional or dihedral angles around its single bonds. The most critical of these is the amide bond (CO-NH). Due to its partial double bond character, the atoms of the amide group (O=C-N-H) are expected to be nearly coplanar.

Computational modeling of N-(hydroxymethyl)amides suggests a preference for an s-Z conformation. nih.gov This describes the arrangement around the C-N bond. The conformation is also defined by the dihedral angle around the N-CH₂OH bond, which determines the orientation of the hydroxyl group relative to the amide plane. This orientation would be influenced to minimize steric hindrance and maximize potential intramolecular hydrogen bonding between the hydroxyl group and the nearby carbonyl oxygen.

Table 5: Key Dihedral Angles and Conformational Features

Dihedral AngleDescriptionPredicted Characteristics
ω (O=C-N-C)Defines amide bond planarityExpected to be near 180° (trans/planar)
φ (C-N-C-O)Rotation around the N-CH₂OH bondInfluences orientation of the hydroxymethyl group
ConformationOverall arrangementPredicted to favor an s-Z conformation nih.gov

Theoretical Chemistry and Computational Modeling

Computational chemistry provides profound insights into molecular structure, stability, and reactivity through theoretical models. For this compound, such studies would be invaluable for a deeper understanding of its intrinsic chemical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This calculation minimizes the energy of the molecule to determine its ground state, providing precise data on bond lengths, bond angles, and dihedral (torsion) angles.

While DFT has been applied to numerous related acetamide (B32628) derivatives, a specific study detailing the optimized geometrical parameters for this compound is not available in the reviewed literature. A hypothetical data table for such findings would look like this:

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found.)

| Bond Parameters | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | Parameter | Value | Parameter | Value | Parameter | Value | | C-C | N/A | C-C-N | N/A | O=C-N-C | N/A | | C=O | N/A | C-N-H | N/A | Cl-C-C=O | N/A | | C-N | N/A | O=C-C-Cl | N/A | H-O-C-N | N/A | | C-Cl | N/A | C-O-H | N/A | | | | N-H | N/A | | | | | | O-H | N/A | | | | | | C-O | N/A | | | | | N/A: Not Available in searched literature.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

No publications containing the calculated HOMO, LUMO, or energy gap values for this compound were identified.

Table 2: Hypothetical Frontier Orbital Energies and Related Properties for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found.)

Parameter Energy (eV)
EHOMO N/A
ELUMO N/A
Energy Gap (ΔE) N/A

N/A: Not Available in searched literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

A specific NBO analysis for this compound, which would detail these stabilizing interactions, has not been reported in the available scientific literature.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Stabilization Energies for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(O) σ*(C-N) N/A
LP(N) σ*(C=O) N/A
σ(C-H) σ*(C-Cl) N/A

N/A: Not Available in searched literature. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. The MEP map is invaluable for understanding non-covalent interactions and predicting how a molecule will interact with other chemical species.

An MEP map or a detailed analysis of the electrostatic potential surface for this compound is not available in the public domain. Such a map would identify the electron-rich oxygen atoms of the carbonyl and hydroxyl groups as likely sites for electrophilic attack, and the acidic hydrogen atoms of the amide and hydroxyl groups as potential sites for nucleophilic interaction.

Investigation of Biological Activity and Pharmacological Potential of 2,2,2 Trichloro N Hydroxymethyl Acetamide and Its Derivatives

Exploration of Enzyme Modulatory Effects

Extensive literature searches did not yield specific studies on the enzyme modulatory effects of 2,2,2-trichloro-N-(hydroxymethyl)acetamide. However, research on structurally related acetamide (B32628) derivatives suggests potential areas for future investigation.

Antimicrobial and Antifungal Research Prospects

There is a lack of specific research on the antimicrobial and antifungal properties of this compound. However, studies on other chloroacetamide derivatives indicate that this class of compounds holds promise as antimicrobial agents.

Antibacterial Efficacy Studies against Pathogenic Strains

While no data exists for this compound, related chloroacetamide compounds have demonstrated antibacterial activity. For example, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide have shown appreciable activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. neliti.com Their activity against Pseudomonas aeruginosa was noted as weak, and they showed no activity against the tested fungal strains. neliti.com

Another study on N-chloro aryl acetamide derivatives revealed that they tend to be more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.net The presence of a chloro group in the acetamide structure appears to be important for antimicrobial activity. For instance, the addition of a chlorine atom to N-(2-hydroxyphenyl) acetamide significantly enhanced its activity against Candida albicans. nih.gov

The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with existing antibacterial drugs has also been explored, showing synergistic effects with carbapenems against Klebsiella pneumoniae. scielo.br

These findings suggest that this compound could be a candidate for future antibacterial screening, both alone and in combination with other agents.

Table 1: Antibacterial Activity of Related Chloroacetamide Compounds

CompoundTest OrganismActivityReference
2-chloro-N-(3-hydroxyphenyl)acetamideB. subtilis, S. aureus, E. coliAppreciable neliti.com
2-chloro-N-(4-hydroxyphenyl)acetamideB. subtilis, S. aureus, E. coliAppreciable neliti.com
N-chloro aryl acetamide derivative A2S. aureusExcellent researchgate.net
2-chloro-N-(2-hydroxyphenyl) acetamideC. albicans96.6% inhibition nih.gov

Antimycobacterial Evaluation

No studies have been published on the antimycobacterial activity of this compound. However, some acetamide derivatives have been investigated for their potential against Mycobacterium tuberculosis. For instance, acetamides derived from coumarin (B35378) have shown good activity against several bacterial strains, including M. tuberculosis. nih.gov This suggests that the acetamide scaffold could be a starting point for the development of new antimycobacterial agents, and derivatives of this compound could be considered for future evaluation.

Anticancer and Cytotoxicity Screening Potential in Cellular Models

There is no available research on the anticancer or cytotoxic properties of this compound in cellular models. The exploration of this compound's potential in oncology is a field that remains to be investigated.

Screening of novel compounds for anticancer activity is a critical area of pharmaceutical research. Should this compound be considered for such screening, it would typically be evaluated against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects. Assays such as the MTT assay are commonly used to assess cell viability and determine the concentration at which the compound inhibits cancer cell growth by 50% (IC50).

Given the lack of data, any discussion on the anticancer potential of this compound is purely speculative. Future research would be necessary to determine if this compound or its derivatives possess any meaningful activity against cancer cells.

Neuroprotective Research Avenues for Related Amide Derivatives

The investigation into the neuroprotective potential of amide-containing molecules is an active area of research. Although specific studies on this compound for neuroprotection are not prominent, research on related amide derivatives provides a foundation for future exploration.

Studies on various amide derivatives suggest that they can confer neuroprotection through mechanisms such as anti-inflammatory, antioxidant, and anti-apoptotic pathways. For instance, certain benzimidazole-containing acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration. mdpi.com These compounds were found to mitigate the pathological cascade that leads to neuronal death, suggesting that a multi-target approach to neuroprotection may be more effective. mdpi.com

Another area of interest is the neuroprotective action of amidic neurolipins. Research has shown that amide derivatives of arachidonic and docosahexaenoic acids can protect neuronal-like cells from hydrogen peroxide-induced damage. nih.gov The protective activity of these neurolipins suggests that the amide functionality can be a crucial component of neuroprotective agents. nih.gov

Furthermore, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), an amide-containing compound, has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov NMP was found to improve cognitive deficits and exert anti-inflammatory and antioxidant effects by reversing the decrease in the expression of NRF2 and HO-1, key proteins in the antioxidant response. nih.gov

These findings with related amide derivatives suggest potential neuroprotective research avenues for analogs of this compound. Future research could focus on synthesizing derivatives and evaluating their ability to modulate inflammatory and oxidative stress pathways in neuronal cell cultures and animal models of neurodegenerative diseases. The presence of the trichloromethyl group might influence the lipophilicity and electronic properties of the molecule, potentially affecting its ability to cross the blood-brain barrier and interact with biological targets. The N-hydroxymethyl group could be a site for metabolic modification or hydrogen bonding interactions within a biological target.

Table 1: Examples of Neuroprotective Research on Related Amide Derivatives

Compound ClassInvestigated ModelKey FindingsReference
Benzimidazole containing acetamide derivativesEthanol-induced neurodegeneration in ratsAttenuated neuroinflammation and oxidative stress. mdpi.com
Amidic neurolipinsHydrogen peroxide-induced damage in SH-SY5Y cellsProtected against oxidative stress-induced cell death. nih.gov
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)Amyloid-β-induced Alzheimer's disease mouse modelImproved cognitive deficits, exhibited anti-inflammatory and antioxidant effects. nih.gov

Structure-Activity Relationship (SAR) Development for Bioactive Analogs

The development of structure-activity relationships (SAR) is fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs to determine which structural features are critical for activity.

In another example, the SAR of YC-1, a compound containing a hydroxymethyl group, and its derivatives have been studied for their effects on soluble guanylate cyclase. nih.gov These studies revealed that modifications to the hydroxymethyl group, such as conversion to an ether, could retain biological activity. nih.gov This suggests that the N-hydroxymethyl group in this compound could be a point of modification for tuning the compound's properties without necessarily abolishing its activity.

A prospective SAR study on analogs of this compound could explore the following modifications:

Modification of the Trichloromethyl Group: Replacing the trichloromethyl group with other halogenated alkyl groups (e.g., trifluoromethyl, dichloromethyl) or non-halogenated alkyl groups could elucidate the role of the size and electronegativity of this group in biological activity.

Substitution on the Amide Nitrogen: Besides the hydroxymethyl group, introducing other small alkyl or functionalized alkyl groups could probe the steric and electronic requirements for interaction with a biological target.

Modification of the N-hydroxymethyl Group: Converting the hydroxyl group to an ether or an ester could investigate the importance of the hydrogen-bonding capability of this group.

Introduction of an Aryl Group: Attaching an aryl group to the amide nitrogen, in place of the hydroxymethyl group, would create a new series of analogs. Substituents on this aryl ring could then be varied to explore electronic and steric effects, similar to what has been done for other classes of bioactive amides.

Table 2: Prospective SAR Strategy for this compound Analogs

R1 (on Acetyl Group)R2 (on Amide Nitrogen)R3 (on Hydroxymethyl)Potential Impact on Activity
-CCl3 (fixed)-CH2OH (fixed)-H (parent)Baseline activity
-CF3-CH2OH-HInvestigate effect of fluorine substitution
-CHCl2-CH2OH-HAssess importance of the third chlorine atom
-CH3-CH2OH-HDetermine necessity of halogenation
-CCl3-HN/ARole of the N-hydroxymethyl group
-CCl3-CH3N/ASteric and electronic effects at the nitrogen
-CCl3-CH2OCH3-CH3Importance of the free hydroxyl group
-CCl3-CH2OCOCH3-COCH3Prodrug potential or effect of esterification

This systematic approach would be essential in identifying the key structural determinants for any observed biological activity and for the rational design of more potent and selective analogs of this compound.

Applications in Materials Science and Industrial Organic Chemistry

Polymer Chemistry and Material Functionalization

Currently, there is limited direct evidence in publicly accessible scientific literature detailing the specific use of 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a monomer in polymerization reactions or as a primary agent for the functionalization of material surfaces. While derivatives of acetamide (B32628) have been explored in the broader context of polymer science, the direct application of this particular compound remains a niche or underexplored area of research.

Role as a Precursor in Fine Chemical Synthesis

The primary significance of this compound in industrial organic chemistry lies in its role as a versatile precursor for the synthesis of a variety of fine chemicals. Its chemical structure, featuring a reactive N-hydroxymethyl group and a trichloromethyl moiety, allows it to be a valuable starting material for constructing more complex molecular architectures, particularly heterocyclic compounds and other substituted amides.

Derivatives of trichloroacetamide (B1219227) are widely utilized as intermediates in the chemical, pesticide, and pharmaceutical industries. They serve as foundational materials for the organic synthesis of numerous nitrogen-containing compounds and pharmaceutical intermediates. univook.com For instance, trichloroacetamide itself is a key ingredient in the production of certain sulfonamides and other organic molecules. univook.com

The reactivity of the N-hydroxymethyl group in this compound allows for its participation in condensation reactions and as an amidomethylating agent. While specific research on this compound is not extensively detailed, the analogous compound, 2-chloro-N-(hydroxymethyl)acetamide, is known to be used as a reagent in the synthesis of other organic compounds. This suggests that this compound likely undergoes similar transformations.

The trichloromethyl group can also be a site of various chemical modifications. The study of related N-aryl-2,2,2-trichloroacetamides reveals that these molecules can be synthesized and that their structural characteristics are a subject of research, indicating the importance of this class of compounds in synthetic chemistry. nih.gov

Table 1: Examples of Compounds Synthesized from Acetamide Derivatives

Precursor/Related CompoundSynthesized Product Class/ExampleApplication of Product
TrichloroacetamideChloroacetonitrile, Sulfanilamide-3-methoxypyrazineOrganic Synthesis, Pharmaceuticals univook.com
2-Chloro-N-phenyl acetamides2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivativesPotential Anti-cancer Agents neliti.com
2-Chloro-N-(hydroxymethyl)acetamide1-(Aminomethyl)-2-methoxynaphthalene hydrochlorideChemical Synthesis
N-Aryl 2-chloroacetamidesHeterocyclic systems (e.g., imidazole, pyrrole)Organic Synthesis neliti.com
2-Chloro-N-(3-hydroxyphenyl)acetamideNot specifiedInvestigated for antibacterial activity neliti.com

Table 2: Selected Reactions Involving Trichloroacetamide Derivatives

Reactant(s)Reagent(s)Product TypeSignificance
TrichloroacetamideVariesVarious nitrogenous compoundsIntermediate for pharmaceuticals and agrochemicals univook.com
2,2,2-trichloro-N,N-bis(furan-2-ylmethyl)acetamideCesium fluoride, 2-(trimethylsilyl)phenyl trifluoromethanesulfonateDihydro-epoxynaphthalene derivativeDemonstrates the use in complex intramolecular cycloadditions

Future Research Trajectories for 2,2,2 Trichloro N Hydroxymethyl Acetamide

Elucidation of Comprehensive Reaction Mechanisms and Reaction Scope

A foundational aspect of unlocking the potential of 2,2,2-trichloro-N-(hydroxymethyl)acetamide lies in a thorough understanding of its chemical reactivity. Future research should prioritize the detailed elucidation of its reaction mechanisms and the full scope of its synthetic transformations.

The N-hydroxymethyl group can act as a key reactive handle. It is known that N-hydroxymethyl trichloroacetamide (B1219227) can react with trichloroacetonitrile (B146778) in the presence of a base like sodium hydride to form O-(N-trichloroacetyl-aminomethyl)-trichloroacetimidate. uni-konstanz.de This reaction is significant as it creates a trichloroacetimidate, a versatile functional group widely used in glycosylation and other alkylation reactions. syr.edu Future investigations could systematically explore the scope of this transformation, varying the nitrile component and the reaction conditions to optimize yields and expand the library of accessible imidate derivatives.

Furthermore, the N-hydroxymethyl moiety can serve as a precursor to N-acyliminium ions under acidic conditions, opening pathways for electrophilic substitution reactions with a wide range of carbon and heteroatom nucleophiles. Computational studies, such as Density Functional Theory (DFT), could be employed to model transition states and intermediates, providing deep mechanistic insights that would accelerate the development of new synthetic methods. The trichloroacetamide group itself offers avenues for exploration, including its potential for hydrolysis, amidation, or conversion to other functional groups like trichloroacetonitrile through dehydration. wikipedia.org

Targeted Synthesis of High-Value Derivatives with Tunable Properties

Building upon a comprehensive understanding of its reactivity, a major research trajectory will be the targeted synthesis of novel derivatives with finely tuned properties for specific applications. The bifunctional nature of this compound makes it an ideal scaffold for creating diverse molecular architectures.

The N-hydroxymethyl group can be used as a linker to conjugate the trichloroacetamide core to other molecules of interest, such as pharmacophores, fluorescent tags, or polymer backbones. Esterification or etherification of the hydroxyl group would yield a library of derivatives with modified solubility, stability, and pharmacokinetic profiles.

Conversely, the trichloroacetyl group can be chemically modified. For instance, substitution of the chlorine atoms could lead to derivatives with altered electronic properties and biological activities. The development of such derivatives is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry or structure-property relationships in materials science.

Table 1: Potential High-Value Derivatives and Research Targets
Derivative ClassSynthetic StrategyPotential Properties to TuneTarget Application Area
Polymer ConjugatesEsterification/etherification of the N-hydroxymethyl group with polymerizable monomers (e.g., acrylates).Molecular weight, thermal stability, processability.Functional polymers, smart coatings.
Pharmacophore HybridsCoupling the N-hydroxymethyl group to known bioactive molecules via an ether or ester linkage.Biological activity, target specificity, drug delivery.Medicinal Chemistry, Drug Discovery.
Fluorinated AnaloguesSubstitution of chlorine atoms with fluorine.Lipophilicity, metabolic stability, binding affinity.Agrochemicals, Pharmaceuticals.
Trichloroacetimidate PrecursorsReaction with various nitriles. uni-konstanz.deReactivity, stereoselectivity in glycosylation.Carbohydrate Chemistry, Organic Synthesis.

In-depth Biological Pathway Investigations and Target Identification

The structural motifs within this compound suggest a potential for biological activity. The N-hydroxy group is a feature in a number of bioactive compounds, including some with anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov The trichloroacetamide moiety is also present in molecules with documented biological effects.

A critical future direction is the systematic screening of this compound and its synthesized derivatives against a broad panel of biological targets. High-throughput screening campaigns could identify potential activities as enzyme inhibitors, antimicrobial agents, or modulators of specific signaling pathways. For example, molecules with N-hydroxy groups have been investigated as inhibitors of histone deacetylases (HDACs). nih.gov

Once a preliminary "hit" is identified, subsequent research would involve target deconvolution to pinpoint the specific protein or pathway being modulated. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental. Elucidating the mechanism of action at a molecular level is paramount for any future development as a therapeutic or agrochemical agent.

Development of Sustainable and Green Synthesis Protocols

As with all modern chemical manufacturing, the development of environmentally benign synthetic routes is a critical research goal. Future work should focus on establishing green synthesis protocols for this compound and its derivatives.

Current synthetic methods for similar compounds often rely on conventional organic solvents and stoichiometric reagents. nih.gov Research into alternative, greener solvents such as ionic liquids, supercritical fluids, or simply water could significantly reduce the environmental footprint of the synthesis. researchgate.net

Another promising avenue is the exploration of biocatalysis. The use of enzymes, such as lipases or hydrolases, could enable the synthesis to be performed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing waste streams. Developing a one-pot synthesis from readily available starting materials would further enhance the process's efficiency and sustainability.

Table 2: Proposed Green Synthesis Strategies
Green Chemistry PrincipleProposed Research ApproachPotential Benefits
Use of Renewable FeedstocksInvestigate synthesis from bio-derived starting materials.Reduced reliance on fossil fuels.
CatalysisDevelop enzymatic (e.g., lipase-catalyzed) or organocatalytic routes.Higher selectivity, milder reaction conditions, reduced metal waste.
Safer SolventsExplore synthesis in water, ionic liquids, or solvent-free conditions. researchgate.netReduced VOC emissions and solvent-related hazards.
Atom EconomyDesign one-pot or tandem reactions that minimize intermediate isolation steps.Increased efficiency, reduced waste generation.

Integration into Advanced Functional Materials and Nanomaterials

The unique chemical structure of this compound makes it an attractive candidate for the development of advanced functional materials and for the surface modification of nanomaterials.

The reactive N-hydroxymethyl group can be used to covalently graft the molecule onto the surfaces of various substrates, such as silica (B1680970) nanoparticles, gold nanoparticles, or carbon nanotubes. nih.gov This surface functionalization could be used to impart new properties to the nanomaterials. The high density of chlorine atoms in the trichloroacetyl group could modify the material's refractive index, density, or X-ray absorption properties.

Furthermore, polymers incorporating this molecule as a monomeric unit could exhibit unique characteristics. The trichloroacetamide group might enhance thermal stability or flame retardancy. Such functional polymers could find applications as specialized coatings, high-performance composites, or advanced membranes. Future research will involve the synthesis of these hybrid materials and a thorough characterization of their physical, chemical, and functional properties, opening doors to applications in electronics, sensing, and biomedicine. mdpi.com

Q & A

Q. What are the common synthetic routes for 2,2,2-trichloro-N-(hydroxymethyl)acetamide, and how are reaction conditions optimized?

The compound is synthesized via C-amidoalkylation of aromatic substrates using 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a precursor. This method involves reacting chloral hydrate with acetamide derivatives under acidic conditions (e.g., concentrated sulfuric acid) to form halogenated hemiaminals, which act as amidoalkylating agents. Reaction yields (20–88%) depend on the choice of aromatic substrate and acid catalyst . An alternative route involves carbonyl condensation of chloroacetamide with formaldehyde, producing hydroxymethyl derivatives . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry or temperature to improve purity.

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the acetamide backbone and substituent positions. For example, 1^1H NMR peaks at δ 2.11 ppm indicate methyl groups adjacent to aromatic rings .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–Cl ≈ 1.77 Å) and hydrogen-bonding networks (N–H···O). Disordered atoms (e.g., Cl in CCl3_3 groups) are modeled using split-site occupancy .
  • Infrared spectroscopy : Stretching frequencies for N–H (∼3300 cm1^{-1}) and C=O (∼1680 cm1^{-1}) confirm amide functionality .

Q. How is X-ray diffraction data processed to resolve molecular conformation?

SHELXL refines diffraction data by applying restraints to bond lengths and angles. For example, in 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide, the N–H bond adopts a syn conformation relative to methyl substituents, stabilized by intermolecular hydrogen bonds. Disordered Cl atoms are refined with split models (0.5:0.5 occupancy) and distance restraints .

Advanced Research Questions

Q. How are structural ambiguities (e.g., disordered atoms) addressed during crystallographic refinement?

Disorder in high-symmetry groups (e.g., CCl3_3) is resolved using split-site occupancy models and geometric restraints. For example, Cl atoms in 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide were refined with fixed C–Cl distances (1.77 Å) and isotropic displacement parameters. SHELXL’s "PART" command partitions occupancy while maintaining reasonable thermal motion . Enantiomorph-polarity estimation via Rogers’ η or Flack’s x parameters ensures correct chirality assignment in non-centrosymmetric structures .

Q. What mechanistic insights govern C-amidoalkylation reactions with this compound?

The reaction proceeds via electrophilic substitution : the trichloroethyl-hydroxy intermediate acts as a carbocation donor, attacking aromatic substrates (e.g., benzene derivatives) in the presence of Brønsted acids. Steric and electronic effects of substituents on the aromatic ring influence regioselectivity. For example, electron-donating groups (e.g., methyl) enhance reactivity at ortho positions .

Q. How can functional groups be modified post-synthesis (e.g., converting chloro to azido)?

Chloro substituents undergo nucleophilic substitution with NaN3_3 in biphasic toluene/water systems. For example, 2-chloro-N-phenylacetamide reacts with NaN3_3 under reflux to yield 2-azido derivatives, monitored by TLC (hexane:ethyl acetate = 9:1). Products are purified via crystallization (ethanol) or extraction (ethyl acetate) .

Q. What analytical strategies resolve contradictions in spectral vs. crystallographic data?

Discrepancies between NMR (solution-state) and crystallographic (solid-state) data often arise from conformational flexibility. For example, solution NMR may indicate free rotation of CCl3_3 groups, while X-ray data reveal fixed conformations due to crystal packing. Combining DFT calculations with variable-temperature NMR validates dynamic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.